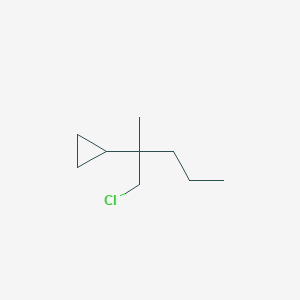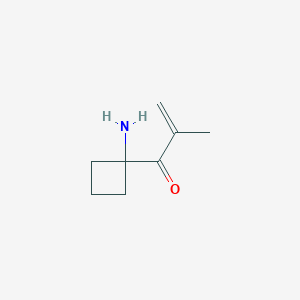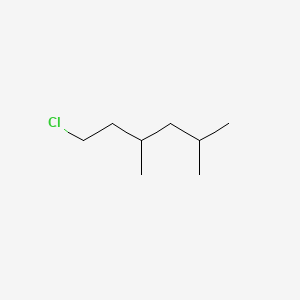
Hexane, 1-chloro-3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,5-dimethylhexane is an organic compound with the molecular formula C8H17Cl. It is a chlorinated derivative of hexane, characterized by the presence of a chlorine atom attached to the first carbon of the hexane chain, with two methyl groups attached to the third and fifth carbons. This compound is part of the alkyl halide family and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-dimethylhexane can be synthesized through the chlorination of 3,5-dimethylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include:
Temperature: Room temperature or slightly elevated temperatures.
Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-3,5-dimethylhexane may involve continuous flow reactors where 3,5-dimethylhexane is exposed to chlorine gas under controlled conditions. The process ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3,5-dimethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or ammonia (NH3).
Elimination Reactions: Under strong basic conditions, 1-chloro-3,5-dimethylhexane can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents such as ethanol or water.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: Products such as 3,5-dimethylhexanol, 3,5-dimethylhexanenitrile, or 3,5-dimethylhexylamine.
Elimination: Alkenes such as 3,5-dimethylhex-1-ene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,5-dimethylhexane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and medicinal compounds.
Material Science: As a precursor in the synthesis of polymers and other advanced materials.
Chemical Engineering: In studies related to reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of 1-chloro-3,5-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon chain, making the carbon atom more susceptible to nucleophilic attack. In elimination reactions, the base abstracts a proton from the carbon adjacent to the carbon-chlorine bond, leading to the formation of a double bond and the release of a chloride ion.
Vergleich Mit ähnlichen Verbindungen
1-Chlorohexane: A simpler alkyl halide with a single chlorine atom attached to the first carbon of hexane.
1-Bromo-3,5-dimethylhexane: Similar structure but with a bromine atom instead of chlorine.
1-Iodo-3,5-dimethylhexane: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 1-Chloro-3,5-dimethylhexane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups at the third and fifth positions provides steric hindrance, affecting the compound’s behavior in nucleophilic substitution and elimination reactions.
Eigenschaften
CAS-Nummer |
71173-66-5 |
|---|---|
Molekularformel |
C8H17Cl |
Molekulargewicht |
148.67 g/mol |
IUPAC-Name |
1-chloro-3,5-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-7(2)6-8(3)4-5-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
CXWJTBOCGYKKIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



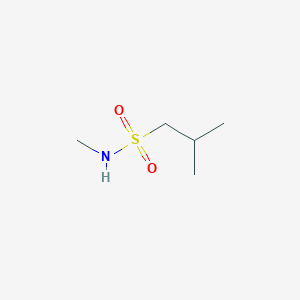
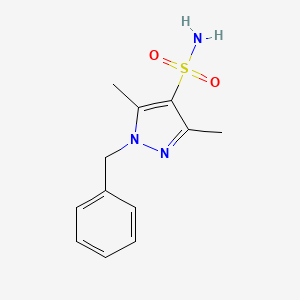
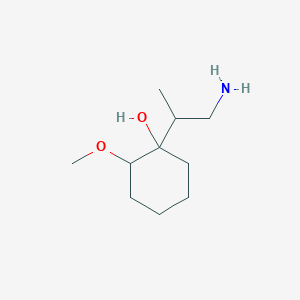
![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)

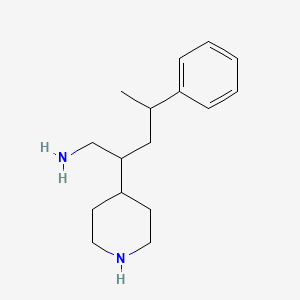
![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
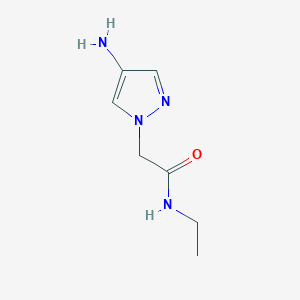

![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)
